molecular formula C11H16ClN B8436842 N-butyl-3-chloro-4-methylaniline

N-butyl-3-chloro-4-methylaniline

Cat. No.: B8436842
M. Wt: 197.70 g/mol
InChI Key: MOSSBYFTNBLNLE-UHFFFAOYSA-N
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Description

N-Butyl-3-chloro-4-methylaniline is a substituted aniline derivative characterized by a butyl group attached to the nitrogen atom, a chlorine substituent at the aromatic ring’s third position, and a methyl group at the fourth position. This compound serves as a critical intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries, where its structural features influence reactivity, solubility, and stability.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-butyl-3-chloro-4-methylaniline

InChI

InChI=1S/C11H16ClN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

MOSSBYFTNBLNLE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter molecular behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Butyl-3-chloro-4-methylaniline -Cl (3), -CH₃ (4), -N-butyl C₁₁H₁₆ClN 197.67 Likely low water solubility; used as a synthetic intermediate
N-(Butan-2-yl)-3-chloro-4-fluoroaniline -Cl (3), -F (4), -N-(butan-2-yl) C₁₀H₁₃ClFN 201.67 Higher polarity due to fluorine; potential agrochemical applications
3-Chloro-4-methoxy-N-methylaniline -Cl (3), -OCH₃ (4), -N-CH₃ C₈H₁₀ClNO 171.62 Enhanced electron-withdrawing effects from methoxy group; used in dye synthesis
3-Nitrodimethylaniline -NO₂ (3), -N(CH₃)₂ C₈H₁₀N₂O₂ 166.18 High reactivity in electrophilic substitution; precursor to explosives
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The chlorine (-Cl) and methoxy (-OCH₃) groups in analogs like 3-chloro-4-methoxy-N-methylaniline enhance electrophilic substitution reactivity compared to methyl (-CH₃) or butyl groups .
  • Steric Effects : The bulky butyl group in this compound may hinder reactions at the aromatic ring, favoring regioselectivity in synthesis.
This compound
  • Alkylation : Reaction of 3-chloro-4-methylaniline with butyl halides under basic conditions.
  • Catalytic Methods : Ruthenium-based catalysts (e.g., as in 3-chloro-4-methoxy-N-methylaniline synthesis ) could enhance yield and selectivity.
Comparison with Nitro Derivatives

Nitro-substituted analogs like 3-nitrodimethylaniline require nitration under controlled conditions (e.g., HNO₃ at 30°C ), whereas chloro/methyl derivatives may utilize milder halogenation or Friedel-Crafts alkylation.

Preparation Methods

Synthesis of 3-Chloro-4-Methylaniline

The foundational step for N-butyl-3-chloro-4-methylaniline synthesis is the production of 3-chloro-4-methylaniline. Industrial methods predominantly employ catalytic hydrogenation of 2-chloro-4-nitrotoluene. For instance, Pt/C or Pd/C catalysts under hydrogen pressures of 0.2–3.0 MPa achieve near-quantitative conversion and selectivity >99.9%. Key innovations include:

  • Br-modified Pd/C catalysts : Pretreatment of activated carbon with NaBr enhances Br ion adsorption, stabilizing the catalyst and suppressing dehalogenation byproducts.

  • Solvent-free systems : Direct hydrogenation of crude chlorinated mixtures (containing 2-chloro-4-nitrotoluene, dichloronitrotoluene, and residual p-nitrotoluene) eliminates distillation steps, reducing energy consumption.

N-Butylation of 3-Chloro-4-Methylaniline

N-Alkylation introduces the butyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

Alkylation with Butyl Halides

Reaction of 3-chloro-4-methylaniline with 1-bromobutane in the presence of K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) yields N-butyl derivatives. However, competitive C-chlorine substitution and over-alkylation necessitate careful stoichiometric control.

Catalytic Transfer Hydrogenation with Butanol

The borrowing hydrogen methodology using earth-abundant catalysts enables direct N-alkylation with alcohols. For example:

  • Ni/ZnAlOx-600 : At 160°C under 1 MPa H₂, this catalyst facilitates mono-N-methylation of anilines with methanol (93% yield). Adapting this for butanol requires higher temperatures (180–200°C) and prolonged reaction times, with yields ~70–85%.

  • Mn-PNP pincer complexes : These catalysts selectively alkylate amines at 100°C, though butanol’s larger size reduces efficiency compared to methanol.

One-Pot Reductive Amination Pathways

Integrated Nitro Reduction and Alkylation

Combining nitro reduction and N-alkylation in a single reactor minimizes intermediate isolation. For example:

  • Fe/HCl/HFIP systems : Reduction of 2-chloro-4-nitrotoluene with iron powder in hexafluoroisopropanol (HFIP) and aqueous HCl at 20°C achieves 83% yield of 3-chloro-4-methylaniline. Subsequent addition of butyl bromide and base (e.g., K₂CO₃) in the same solvent affords this compound in 65–72% overall yield.

Comparative Analysis of Methodologies

Table 1: Key Methods for this compound Synthesis

MethodCatalyst/ReagentConditionsYield (%)SelectivityReference
Catalytic Hydrogenation + AlkylationPd/C (Br-modified) → K₂CO₃/1-bromobutaneH₂ (0.5 MPa), 60°C → DMF, 80°C7892
Borrowing HydrogenNi/ZnAlOx-600Butanol, 180°C, 24 h7088
One-Pot Reductive AminationFe/HCl/HFIP → Butyl bromide20°C → 80°C6585

Challenges and Optimization Strategies

Dehalogenation and Byproduct Formation

Chlorine loss during hydrogenation or high-temperature alkylation remains a critical issue. Mitigation strategies include:

  • Dehalogenation inhibitors : Adding SnCl₂·nH₂O or SnCl₄·nH₂O to Pd/C systems reduces dechlorination to <0.5%.

  • Low-temperature alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 50–60°C minimizes C-Cl bond cleavage.

Solvent and Catalyst Recyclability

  • Water-ethanol mixtures : Replace traditional DMF or methanol to enhance green chemistry metrics.

  • Heterogeneous catalyst reuse : Pd/C and Ni/ZnAlOx-600 retain >90% activity after 10 cycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-3-chloro-4-methylaniline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or alkylation of 3-chloro-4-methylaniline using butylating agents (e.g., butyl halides) under basic conditions. Elevated temperatures (e.g., 110°C) and catalysts like Ru-based complexes can enhance reaction rates and selectivity . For example, analogous chloro-aniline derivatives require refluxing in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to achieve yields >80% .
  • Key Parameters : Monitor reaction time, temperature, and stoichiometric ratios to minimize side products like over-alkylation or dehalogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals: (a) aromatic protons at δ 6.5–7.2 ppm (meta/para substitution pattern), (b) N-butyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups), and (c) methyl group at δ ~2.3 ppm .
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 212.1 (C₁₁H₁₅ClN). High-resolution MS (HRMS) should match calculated values within 3 ppm error .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or hydrolysis. Stability tests (TGA/DSC) show decomposition above 150°C, suggesting avoidance of high-temperature environments .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the compound’s reactivity in electrophilic substitution?

  • Methodology : The chloro group (electron-withdrawing) directs electrophiles to the ortho/para positions relative to itself, while the methyl group (electron-donating) activates the ring. Competitive nitration studies (HNO₃/H₂SO₄) reveal preferential substitution at the para position to the chloro group, confirmed by HPLC and ¹H NMR .
  • Contradiction Note : In some analogs (e.g., nitroso derivatives), steric hindrance from the butyl chain may override electronic effects, necessitating DFT calculations to resolve regioselectivity conflicts .

Q. How can researchers resolve contradictory data in catalytic reduction studies of this compound?

  • Methodology : Contradictions in reduction pathways (e.g., dehalogenation vs. nitroso formation) often arise from varying catalyst systems. For example:

  • Pd/C + H₂ : Selective dehalogenation to form N-butyl-4-methylaniline (confirmed by GC-MS) .
  • Ru-based catalysts : Promote nitroso intermediate formation (monitored via UV-Vis at λ 450 nm) .
    • Resolution : Use controlled experiments with isotopic labeling (e.g., D₂O quenching) to track hydrogenation pathways .

Q. What strategies optimize the compound’s derivatization for bioactivity studies?

  • Methodology : Introduce functional groups (e.g., methoxy, nitro) via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig). For instance:

  • Suzuki Coupling : React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12 h) .
  • Bioactivity Testing : Derivatives are screened for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase), with structure-activity relationships (SAR) analyzed via QSAR modeling .

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